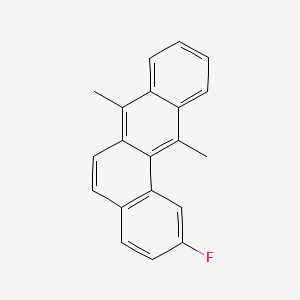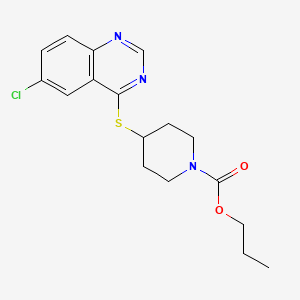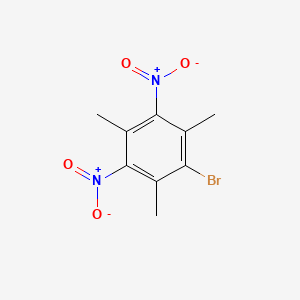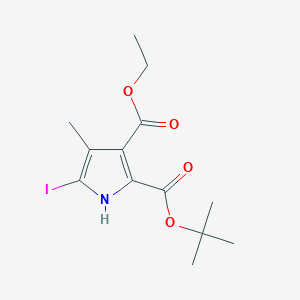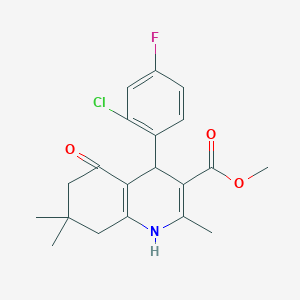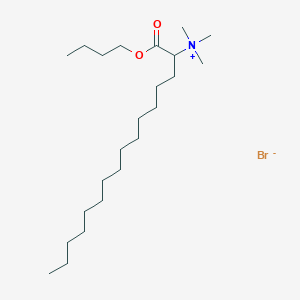
3,3,4,4,4-pentachlorobutanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3,3,4,4,4-pentaclorobutiríco es un compuesto orgánico con la fórmula molecular C4H3Cl5O2 y un peso molecular de 260.332 g/mol . Este compuesto se caracteriza por la presencia de cinco átomos de cloro unidos a un esqueleto de ácido butírico, lo que lo convierte en un derivado altamente clorado del ácido butírico. Se utiliza en diversas reacciones químicas y tiene aplicaciones en diferentes campos de la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3,3,4,4,4-pentaclorobutiríco normalmente implica la cloración de derivados del ácido butírico. Un método común es la reacción del ácido butírico con gas cloro en presencia de un catalizador como el cloruro de hierro(III). La reacción se lleva a cabo bajo condiciones controladas para garantizar la cloración selectiva en las posiciones deseadas de la molécula de ácido butírico .
Métodos de Producción Industrial
La producción industrial del ácido 3,3,4,4,4-pentaclorobutiríco sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para lograr altos rendimientos y pureza. La reacción de cloración generalmente se lleva a cabo en un sistema de flujo continuo para optimizar la eficiencia de producción y minimizar la formación de subproductos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3,3,4,4,4-pentaclorobutiríco experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar derivados de un estado de oxidación más alto.
Reducción: Las reacciones de reducción pueden eliminar átomos de cloro, lo que lleva a derivados menos clorados.
Sustitución: Los átomos de cloro se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Los nucleófilos como los iones hidróxido o las aminas se emplean en reacciones de sustitución.
Principales Productos Formados
Oxidación: Ácidos carboxílicos más clorados.
Reducción: Ácidos butíricos menos clorados.
Sustitución: Derivados con diferentes grupos funcionales que reemplazan los átomos de cloro.
Aplicaciones Científicas De Investigación
El ácido 3,3,4,4,4-pentaclorobutiríco tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para introducir grupos funcionales clorados.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos y su papel en las vías bioquímicas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del ácido 3,3,4,4,4-pentaclorobutiríco implica su interacción con los objetivos moleculares en los sistemas biológicos. El compuesto puede actuar como inhibidor o activador de enzimas específicas, afectando a diversas vías bioquímicas. La presencia de múltiples átomos de cloro aumenta su reactividad y capacidad para formar complejos estables con las moléculas diana .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3,3,4,4-tetraclorobutiríco: Estructura similar pero con un átomo de cloro menos.
Ácido 3,3,4,4,4-pentacloro-2-butenoico: Contiene un doble enlace en el esqueleto del ácido butírico.
Cloruro de ácido 3,3,4,4,4-pentaclorobutiríco: El derivado de cloruro de ácido del compuesto.
Singularidad
El ácido 3,3,4,4,4-pentaclorobutiríco es único debido a su alto grado de cloración, lo que le confiere propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para aplicaciones específicas en las que se requieren derivados altamente clorados .
Propiedades
Número CAS |
90996-11-5 |
|---|---|
Fórmula molecular |
C4H3Cl5O2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
3,3,4,4,4-pentachlorobutanoic acid |
InChI |
InChI=1S/C4H3Cl5O2/c5-3(6,1-2(10)11)4(7,8)9/h1H2,(H,10,11) |
Clave InChI |
DDHJPUOZKZMAMP-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(C(Cl)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B11946791.png)
